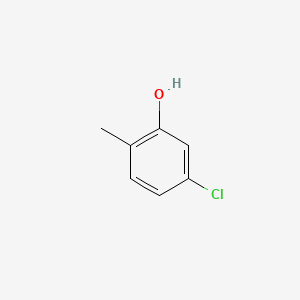

5-Chloro-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFPXGXMSBBNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201126 | |

| Record name | 5-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5306-98-9 | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5306-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-2-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC5YEV5N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenol, also known as 5-chloro-o-cresol, is a chlorinated aromatic organic compound with the CAS number 5306-98-9 .[1] It serves as a versatile intermediate in the synthesis of a variety of chemical and pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its properties, synthesis, purification, and analytical methods, as well as a summary of the known biological effects of related chlorophenols, to support its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as off-white crystals.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5306-98-9 | [1] |

| Molecular Formula | C₇H₇ClO | [1][2] |

| Molecular Weight | 142.58 g/mol | [2] |

| Appearance | Off-white crystals | [1] |

| Melting Point | 72-76 °C | |

| Boiling Point | 109-112 °C at 15 mmHg; 219.2 °C at 760 mmHg | |

| Density | 1.228 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and acetone. | [3] |

| pKa | No specific data found | |

| LogP | 2.6 | [2] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 5-chloro-2-methylaniline (B43014) via a diazotization reaction followed by hydrolysis. The precursor, 5-chloro-2-methylaniline, can be prepared from 4-chloro-2-nitrotoluene.[3][4]

Step 1: Synthesis of 5-Chloro-2-methylaniline from 4-Chloro-2-nitrotoluene

A plausible method involves the reduction of the nitro group of 4-chloro-2-nitrotoluene. A patented method describes the use of a polysulfide in an aqueous solution with an ammonium (B1175870) salt, followed by heating and dropwise addition of 4-chloro-2-nitrotoluene.[4] The organic phase is then separated, washed, and distilled to yield 5-chloro-2-methylaniline.[4]

Step 2: Synthesis of this compound from 5-Chloro-2-methylaniline

This step involves the conversion of the amino group of 5-chloro-2-methylaniline to a hydroxyl group. A general procedure for such a transformation is as follows:

-

Diazotization: 5-chloro-2-methylaniline is dissolved in an acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt solution is then carefully heated. The diazonium group is unstable and will decompose, releasing nitrogen gas and forming the phenol.

-

Isolation and Purification: The reaction mixture is then cooled, and the product, this compound, can be isolated by extraction with an organic solvent. The crude product is then purified.

Caption: Synthetic pathway for this compound.

Purification

Recrystallization is a common and effective method for purifying solid organic compounds like this compound.

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate (B1210297) and hexanes are potential candidates.

-

Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure compound.

-

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

Drying: The crystals are dried to remove any residual solvent.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified with a small amount of formic or phosphoric acid) is a common mobile phase.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound is appropriate.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

Gas Chromatography (GC)

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable.

-

Carrier Gas: Helium or hydrogen is typically used.

-

Injector and Detector Temperatures: The injector and detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) are maintained at a high temperature to ensure volatilization.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

-

Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be employed to improve chromatographic properties.

Caption: General analytical workflow for this compound.

Biological Activity and Toxicological Profile

While specific signaling pathways for this compound are not well-documented, the biological activities of chlorophenols as a class have been studied.

-

Toxicity: Chlorophenols are known to be toxic, with increasing chlorination generally leading to increased toxicity.[5] The liver, central nervous system, and reproductive system are identified as primary targets of chlorophenol toxicity.[6]

-

Mechanism of Action: It has been suggested that higher chlorinated phenols may interfere with oxidative phosphorylation, a critical cellular process for energy production.[5] This disruption of cellular metabolism can lead to the observed toxic effects. The convulsant action of some lower chlorinated phenols is thought to be associated with the undissociated molecule.[5]

Due to its role as a synthetic intermediate, direct human exposure is limited to occupational settings. However, the potential for environmental release and subsequent exposure necessitates an understanding of its toxicological profile.

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis.[1] Its utility in drug development lies in its ability to be incorporated into more complex molecules with potential therapeutic activities. It is used in the synthesis of various pharmaceutical and agrochemical agents.[1] Researchers can utilize this compound to explore structure-activity relationships of novel therapeutic candidates by introducing the chloro and methyl substituted phenyl moiety.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not always directly available for this specific compound, established methods for structurally similar molecules provide a strong foundation for laboratory work. The toxicological profile of chlorophenols highlights the need for careful handling and containment. For researchers in drug development and other scientific fields, this compound offers a valuable scaffold for the synthesis of novel compounds.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]

- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Chloro-o-cresol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-o-cresol, systematically named 5-chloro-2-methylphenol, is a chlorinated aromatic organic compound. With the chemical formula C₇H₇ClO, it presents as a solid at room temperature, typically in the form of white to light yellow or light orange powder or crystals.[1] This halogenated phenol (B47542) serves as a valuable intermediate in various chemical syntheses. This guide provides a comprehensive overview of its core physical and chemical characteristics, supported by available data and general experimental methodologies.

Physical Properties

The physical characteristics of 5-Chloro-o-cresol are fundamental to its handling, application in synthesis, and purification. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [2][3] |

| Molecular Weight | 142.58 g/mol | [2][3] |

| Appearance | White to light yellow to light orange powder or crystal | [1] |

| Melting Point | 72-76 °C | [2][4] |

| Boiling Point | 219.2 °C at 760 mmHg | [2] |

| Density | 1.228 g/cm³ | [2] |

| Refractive Index | 1.565 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.63 | [5] |

Chemical Properties

The chemical behavior of 5-Chloro-o-cresol is dictated by the interplay of its hydroxyl, chloro, and methyl functional groups on the aromatic ring.

Acid-Base Properties: As a phenol, 5-Chloro-o-cresol is weakly acidic. A predicted pKa value for this compound is approximately 9.35.

Solubility: While specific quantitative data for the solubility of 5-Chloro-o-cresol in various solvents is not readily available, its structural characteristics as a chlorinated phenol suggest it is sparingly soluble in water and more soluble in organic solvents.

Reactivity: Chlorocresols, as a class of compounds, exhibit certain reactivity patterns. They are generally incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. Furthermore, they have been reported to corrode steel, brass, copper, and copper alloys.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of 5-Chloro-o-cresol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 5-Chloro-o-cresol was not found, data for the isomeric 2-chloro-5-methylphenol (B42318) in DMSO-d₆ is available and presented below. Given the nomenclature, it is highly probable that this represents the same compound.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.94 | s | 1H | -OH |

| 7.13-7.16 | m | 1H | Ar-H |

| 6.80 | s | 1H | Ar-H |

| 6.57 | d (J = 8.0 Hz) | 1H | Ar-H |

| 2.34 | s | 3H | -CH₃ |

¹³C NMR (100 MHz, DMSO-d₆): [6]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 152.71 | C-OH |

| 137.49 | C-Cl |

| 129.33 | Ar-C |

| 120.65 | Ar-C |

| 117.18 | Ar-C |

| 116.68 | Ar-C |

| 20.49 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-o-cresol provides information about its functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[7] Key expected absorptions include:

-

O-H stretch: A broad band characteristic of phenols.

-

C-H stretch (aromatic and alkyl): Peaks typically appearing just above and below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the fingerprint region.

-

C-Cl stretch: Typically found in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry data from the NIST database for 5-Chloro-o-cresol indicates the following major peaks in its GC-MS analysis:[3]

| m/z | Relative Intensity | Possible Fragment |

| 107 | Top Peak | [M - Cl]⁺ |

| 142 | 3rd Highest | Molecular Ion [M]⁺ |

| 77 | 2nd Highest | [C₆H₅]⁺ |

Experimental Protocols

While specific experimental protocols for the determination of all physical and chemical properties of 5-Chloro-o-cresol are not detailed in the available literature, the following sections outline the general methodologies that would be employed for such characterizations.

Workflow for Property Determination

Caption: General workflow for the determination of physicochemical properties of 5-Chloro-o-cresol.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 5-Chloro-o-cresol transitions to a liquid.

Methodology:

-

A small, dry sample of 5-Chloro-o-cresol is finely powdered and packed into a thin-walled capillary tube to a height of a few millimeters.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of 5-Chloro-o-cresol.

Methodology:

-

A small amount of the purified 5-Chloro-o-cresol is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, a proton spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed.

-

For ¹³C NMR, a carbon spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts of these signals are then analyzed.

Logical Relationship of Functional Groups to Spectroscopic Signatures

Caption: Relationship between functional groups of 5-Chloro-o-cresol and their expected spectroscopic signals.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical characteristics of 5-Chloro-o-cresol. The tabulated data and outlined experimental methodologies offer a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. Further research to obtain more precise quantitative data for properties such as solubility and to detail specific fragmentation pathways in mass spectrometry would further enhance the understanding of this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methylphenol, a valuable intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of detailed protocols for the direct hydroxylation of p-chlorotoluene, this document focuses on the more established and reliable method of synthesis via the diazotization of 5-chloro-2-methylaniline (B43014). Potential direct hydroxylation routes are also discussed as emerging but less-documented methodologies.

Introduction

This compound, also known as 5-chloro-o-cresol, is a substituted phenol (B47542) with applications in the synthesis of various target molecules. While it is a known hydroxylation product of p-chlorotoluene, established industrial and laboratory-scale synthesis predominantly relies on the conversion of 5-chloro-2-methylaniline. This guide will provide a detailed experimental protocol for this well-documented route and explore the theoretical basis and challenges of direct hydroxylation methods.

Primary Synthesis Route: Diazotization of 5-Chloro-2-methylaniline

The most common and well-established method for the preparation of this compound is the diazotization of 5-chloro-2-methylaniline, followed by the hydrolysis of the resulting diazonium salt. This multi-step process offers a reliable pathway with generally good yields.

Signaling Pathway and Reaction Mechanism

The overall transformation involves two key stages: the formation of a diazonium salt from the precursor aniline (B41778) and its subsequent decomposition in the presence of water to yield the desired phenol.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the diazotization of anilines and subsequent hydrolysis.

Materials and Reagents:

-

5-chloro-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Urea (B33335) (optional, to quench excess nitrous acid)

-

Distilled Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Organic Solvent for extraction (e.g., Diethyl ether, Dichloromethane)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Potassium iodide-starch paper

Procedure:

-

Preparation of the Aniline Salt:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-chloro-2-methylaniline (1.0 eq).

-

Add a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq of HCl).

-

Stir the mixture. The aniline hydrochloride salt may precipitate as a fine slurry.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (1.05 eq) in distilled water. Cool this solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes.

-

Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 30 minutes at the same temperature.

-

Check for the presence of a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount more of the nitrite solution. If desired, a small amount of urea can be added to quench any significant excess of nitrous acid.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate flask suitable for heating, prepare a solution of dilute sulfuric acid (e.g., 1:1 v/v H₂SO₄ to water). Heat this solution to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, continue to heat the mixture (e.g., by steam distillation or reflux) until the evolution of nitrogen ceases, to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The crude this compound may separate as an oil or solid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (B109758) (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate or dilute sodium carbonate solution to remove any acidic impurities.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., hexane (B92381) or petroleum ether).

-

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| 5-chloro-2-methylaniline | 1.0 eq | Starting material. |

| Sodium Nitrite (NaNO₂) | 1.0-1.1 eq | Diazotizing agent. |

| Hydrochloric Acid (HCl) | 2.5-3.5 eq | To form the aniline salt and generate nitrous acid. |

| Sulfuric Acid (H₂SO₄) | Used in excess for hydrolysis | Catalyzes the hydrolysis of the diazonium salt. |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | Critical for the stability of the diazonium salt. |

| Hydrolysis Temperature | >100 °C (boiling) | To ensure the decomposition of the diazonium salt. |

| Yield | 70-85% | Typical reported yields for similar reactions. |

Direct Hydroxylation of p-Chlorotoluene: An Overview

The direct hydroxylation of an aromatic C-H bond on p-chlorotoluene to introduce a hydroxyl group is a highly desirable but challenging transformation. The primary difficulties lie in controlling the regioselectivity (directing the hydroxyl group to the position ortho to the methyl group and meta to the chloro group) and preventing over-oxidation to quinones and other byproducts.

Potential Methodologies

Several methods have been explored for the hydroxylation of aromatic compounds and could theoretically be applied to p-chlorotoluene.

3.1.1. Fenton's Reagent

Fenton's chemistry involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals can then attack the aromatic ring.

A general experimental setup would involve the slow addition of hydrogen peroxide to a solution of p-chlorotoluene and a ferrous salt (e.g., ferrous sulfate) in an acidic aqueous medium.

| Parameter | General Conditions | Notes |

| Reactants | ||

| p-Chlorotoluene | Substrate | - |

| Ferrous Sulfate (FeSO₄) | Catalytic amount | - |

| Hydrogen Peroxide (H₂O₂) | 1-2 eq | Oxidant. |

| Reaction Conditions | ||

| pH | 2-4 | Optimal for Fenton's reaction. |

| Temperature | Room Temperature to 50°C | Reaction is exothermic. |

| Challenges | ||

| Selectivity | Low | Hydroxyl radical is highly reactive and non-selective, leading to a mixture of isomers. |

| Yield | Variable, often low | Over-oxidation to byproducts is a significant issue. |

3.1.2. Biomimetic and Biocatalytic Hydroxylation

Cytochrome P450 enzymes are known to catalyze the hydroxylation of aromatic compounds with high regio- and stereoselectivity. While using the enzyme directly can be complex, biomimetic systems using iron-porphyrin complexes as catalysts offer a promising alternative. These systems aim to mimic the active site of cytochrome P450.

The reaction typically involves an iron-porphyrin catalyst, the substrate (p-chlorotoluene), and an oxygen source, often a peroxide.

While research in this area is ongoing, specific, high-yield protocols for the hydroxylation of p-chlorotoluene to this compound are not yet widely established in the literature. The development of a robust and selective catalyst remains a key challenge.

Conclusion

The synthesis of this compound is most reliably achieved through the diazotization of 5-chloro-2-methylaniline followed by hydrolysis. This method, while involving multiple steps, is well-understood and generally provides good yields. Direct hydroxylation of p-chlorotoluene presents an attractive, more atom-economical alternative. However, challenges in controlling selectivity and preventing over-oxidation currently limit its practical application. Future research into selective catalysts, particularly in the field of biomimetic chemistry, may lead to the development of viable direct hydroxylation protocols. For professionals in drug development and chemical synthesis, the diazotization route remains the recommended and most dependable method for obtaining this compound.

solubility of 5-Chloro-2-methylphenol in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-2-methylphenol (CAS No: 5306-98-9), a key intermediate in the synthesis of various chemical and pharmaceutical compounds. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound, also known as 5-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO.[1][2] It appears as off-white crystals and serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][3] Understanding its solubility in various solvents is critical for its application in reaction chemistry, formulation development, and environmental fate assessment.

Solubility of this compound

Aqueous Solubility

Direct quantitative data for the aqueous solubility of this compound could not be found in the reviewed literature. For the related isomer, 2-Chloro-5-methylphenol, the water solubility is reported to be 1.2 g/L at 25°C.[4][5]

Organic Solvent Solubility

Specific quantitative solubility data for this compound in organic solvents is also sparse. However, qualitative descriptions for its isomers are available and are summarized in the table below. Dimethyl Sulfoxide (DMSO) is known as a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]

Table 1: Solubility Data for Isomers of Chloro-2-methylphenol

| Isomer | CAS No. | Solvent | Temperature (°C) | Solubility |

| 2-Chloro-5-methylphenol | 615-74-7 | Water | 25 | 1.2 g/L |

| 2-Chloro-5-methylphenol | 615-74-7 | Ethanol | Not Specified | Very Soluble[7] |

| 4-Chloro-2-methylphenol | 1570-64-5 | Water | Not Specified | Insoluble[8] |

| 4-Chloro-2-isopropyl-5-methylphenol | 89-68-9 | Ethanol | Not Specified | Soluble (0.5 g/10 mL) |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The OECD Test Guideline 105 for Water Solubility outlines standardized methods such as the flask method and the column elution method.[9][10][11] The following is a generalized protocol based on the widely used shake-flask method, suitable for determining the solubility of this compound in water and organic solvents.

Principle of the Shake-Flask Method

An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.[12][13]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Thermostatically controlled shaker or water bath

-

Glass flasks with stoppers

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of glass flasks. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Add a known volume of the chosen solvent to each flask. Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the flasks for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[11]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the samples should be centrifuged.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To remove any remaining solid particles, pass the solution through a syringe filter into a clean vial.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the saturated sample solution using a validated analytical method, such as HPLC or GC, to determine the concentration of the analyte.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for solubility determination via the shake-flask method.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 5306-98-9 [sigmaaldrich.com]

- 4. 2-CHLORO-5-METHYLPHENOL | 615-74-7 [amp.chemicalbook.com]

- 5. 2-CHLORO-5-METHYLPHENOL | 615-74-7 [chemicalbook.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Chloro-2-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylphenol (CAS No: 5306-98-9), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇ClO, with a molecular weight of 142.58 g/mol .[1] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.94 | Singlet | OH |

| 7.13-7.16 | Multiplet | Ar-H |

| 6.80 | Singlet | Ar-H |

| 6.57 | Doublet | Ar-H |

| 2.34 | Singlet | CH₃ |

| Solvent: DMSO-d₆, Instrument Frequency: 400MHz.[2] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.71 | C-OH |

| 137.49 | C-CH₃ |

| 129.33 | Ar-C |

| 120.65 | Ar-C |

| 117.18 | Ar-C |

| 116.68 | Ar-C |

| 20.49 | CH₃ |

| Solvent: DMSO-d₆, Instrument Frequency: 100MHz.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The major absorption bands in the IR spectrum of this compound are presented below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 3550 - 3230 (broad) | O-H stretch (due to hydrogen bonding) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1440 | Aromatic C=C ring stretch |

| 1410 - 1310 | C-O stretch |

| 1230 - 1140 | C-O stretch |

| ~800 | C-Cl stretch |

| Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 142 | Molecular ion [M]⁺ |

| 107 | [M-Cl]⁺ |

| 77 | [C₆H₅]⁺ |

| The presence of the chlorine isotope (³⁷Cl) will result in an [M+2]⁺ peak at m/z 144 with an intensity of approximately one-third of the molecular ion peak. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound was ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

-

Gas Chromatography: The sample was injected into the GC, where it was vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ensure good separation of the analyte from any impurities.

-

Mass Spectrometry: As the compound eluted from the GC column, it entered the mass spectrometer, where it was ionized by a beam of electrons (typically at 70 eV). The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

electrophilic aromatic substitution reactivity of 5-Chloro-2-methylphenol

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 5-Chloro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of this compound (CAS 5306-98-9).[1] While direct quantitative experimental data for this specific isomer is limited in publicly available literature, this document extrapolates its reactivity based on well-established principles of organic chemistry and data from analogous compounds. The reactivity of the aromatic ring is governed by the interplay of three substituents: a strongly activating ortho,para-directing hydroxyl group, a weakly activating ortho,para-directing methyl group, and a deactivating but ortho,para-directing chloro group. Our analysis predicts that electrophilic attack will be directed primarily to the C4 (para to hydroxyl) and C6 (ortho to hydroxyl) positions, with the C4 position being the most favored site. This guide provides predicted outcomes and representative experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Introduction to this compound

This compound, also known as 5-chloro-o-cresol, is a substituted aromatic compound with the molecular formula C₇H₇ClO.[1] It presents as an off-white crystalline solid with a melting point of 72-76 °C.[2] Its structure is foundational for more complex molecules, and it serves as an intermediate in the synthesis of various organic compounds, including dichlorotoluquinones and other fine chemicals.[2][3] Understanding its reactivity towards electrophiles is crucial for its effective utilization in synthetic chemistry and drug development.

Core Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in which an electrophile replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The rate and regioselectivity of the reaction are profoundly influenced by the electronic and steric properties of the substituents already present on the ring.[4]

Substituent Effects on this compound

The reactivity of this compound is a composite of the effects of its three substituents:

-

Hydroxyl (-OH) Group (at C1): This is a strongly activating group.[4] Through its powerful +R (resonance) effect, it donates electron density into the π-system of the ring, significantly stabilizing the arenium ion intermediate.[5] This makes the ring much more reactive than benzene (B151609) and strongly directs incoming electrophiles to the ortho and para positions.[5]

-

Methyl (-CH₃) Group (at C2): This is a weakly activating group that donates electron density through inductive effects and hyperconjugation.[6] It also directs incoming electrophiles to the ortho and para positions.

-

Chloro (-Cl) Group (at C5): Halogens are a unique class of substituents. They are deactivating overall due to their strong -I (inductive) electron-withdrawing effect, which lowers the ring's nucleophilicity. However, they are ortho,para-directing because their lone pairs can be donated via a +R (resonance) effect to stabilize the carbocation intermediate when the attack occurs at the ortho or para positions.[5]

Predicted Reactivity and Regioselectivity

The directing effects of the three substituents on this compound determine the position of substitution. The hierarchy of activating strength is -OH >> -CH₃ > -Cl. Therefore, the hydroxyl group exerts the dominant directing influence.

-

Positions relative to -OH: C2 (ortho, blocked), C4 (para, available), C6 (ortho, available).

-

Positions relative to -CH₃: C3 (ortho, available), C5 (para, blocked).

-

Positions relative to -Cl: C4 (ortho, available), C6 (ortho, available).

Analysis of Potential Substitution Sites:

-

Attack at C4: This position is para to the strongly activating -OH group and ortho to the -Cl group. Both groups direct to this position, making it a highly favored site for electrophilic attack.

-

Attack at C6: This position is ortho to the strongly activating -OH group and ortho to the -Cl group. This site is also strongly activated. Steric hindrance from the adjacent methyl group at C2 is minimal.

-

Attack at C3: This position is ortho to the activating -CH₃ group but meta to the powerful -OH director. Substitution at this position is predicted to be a minor pathway, if it occurs at all.

Caption: Predicted directing effects in the EAS of this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the predicted outcomes and provides representative protocols for major EAS reactions. Note that quantitative data is derived from the closest available structural analogs.

Nitration

4.1.1 Theoretical Outcome and Regioselectivity: Nitration introduces a nitro (-NO₂) group. The reaction is expected to yield primarily 5-Chloro-2-methyl-4-nitrophenol and 5-Chloro-2-methyl-6-nitrophenol . Due to the highly activating nature of the phenol, the reaction proceeds under mild conditions, often with dilute nitric acid.[7] Using stronger conditions (e.g., concentrated HNO₃/H₂SO₄) risks over-oxidation and dinitration.

4.1.2 Quantitative Data Analysis: No direct yield or isomer distribution data for the nitration of this compound was found. However, data for the isomeric 4-chloro-2-methylphenol is available and instructive. Direct nitration of this isomer predominantly yields the product of substitution ortho to the hydroxyl group.[8][9] Achieving substitution at other positions often requires a protecting group strategy.[8][9]

| Starting Material | Reaction | Product(s) | Yield | Reference |

| 4-chloro-2-methylphenol | Direct Nitration | 4-chloro-2-methyl-6-nitrophenol (Major) + Isomers | Low (unspecified) | [8] |

| 4-chloro-2-methylphenyl methanesulfonate | Nitration then Hydrolysis | 4-chloro-2-methyl-5-nitrophenol | 95% (nitrated ester) | [8] |

| This compound | Direct Nitration | 5-Chloro-2-methyl-4-nitrophenol (Predicted Major) 5-Chloro-2-methyl-6-nitrophenol (Predicted Minor) | Not Reported | - |

4.1.3 Representative Experimental Protocol (Adapted from Nitration of Phenols):

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve this compound (10 mmol, 1.43 g) in 20 mL of a suitable solvent like dichloromethane (B109758) or acetic acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Acid Addition: Slowly add dilute nitric acid (e.g., 2 M solution) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. If a solid precipitates, collect it by filtration. If not, extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, wash with cold water and then a saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) or steam distillation.[7]

Halogenation (Chlorination)

4.2.1 Theoretical Outcome and Regioselectivity: Chlorination is expected to substitute a chlorine atom at the C4 and C6 positions, yielding 4,5-Dichloro-2-methylphenol and 2,5-Dichloro-6-methylphenol . Due to the high activation of the ring, the reaction can proceed without a Lewis acid, but using a catalyst system can improve regioselectivity.[10] Sulfuryl chloride (SO₂Cl₂) is an effective and often more selective chlorinating agent than Cl₂.[10]

4.2.2 Quantitative Data Analysis: Specific data for this compound is unavailable. Studies on the chlorination of o-cresol (B1677501) and m-cresol (B1676322) show that catalyst systems involving a Lewis acid (e.g., AlCl₃) and a sulfur-containing compound can significantly enhance para-selectivity.[10]

| Starting Material | Reagent/Catalyst | Product(s) | Yield/Selectivity | Reference |

| o-cresol | SO₂Cl₂ / AlCl₃ / Ph₂S | 4-chloro-2-methylphenol | High para/ortho ratio (~20) | [10] |

| This compound | SO₂Cl₂ / Lewis Acid | 4,5-Dichloro-2-methylphenol (Predicted Major) 2,5-Dichloro-6-methylphenol (Predicted Minor) | Not Reported | - |

4.2.3 Representative Experimental Protocol (Adapted from Chlorination of Cresols): [10]

-

Setup: To a stirred solution of this compound (50 mmol, 7.13 g) in a suitable solvent like dichloromethane (50 mL), add a catalytic amount of AlCl₃ (e.g., 250 mg) and diphenyl sulfide (B99878) (e.g., 100 mg).

-

Reagent Addition: Cool the mixture to room temperature. Add sulfuryl chloride (55 mmol, 4.4 mL) dropwise over 2 hours, maintaining the temperature.

-

Reaction: Stir the mixture for an additional 2 hours at room temperature after the addition is complete.

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer.

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to separate the isomers.

Sulfonation

4.3.1 Theoretical Outcome and Regioselectivity: Sulfonation with concentrated sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is typically reversible and temperature-dependent. At lower temperatures, the kinetically favored ortho-product is often formed, while at higher temperatures, the thermodynamically more stable para-product dominates. For this compound, sulfonation is predicted to yield 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid (para-product) and 4-Chloro-2-hydroxy-3-methylbenzenesulfonic acid (ortho-product).

4.3.2 Quantitative Data Analysis:

| Starting Material | Reagent/Conditions | Product(s) | Yield | Reference |

| Phenol | Conc. H₂SO₄, 25 °C | o-hydroxybenzenesulfonic acid (Major) | Not specified | General Knowledge |

| Phenol | Conc. H₂SO₄, 100 °C | p-hydroxybenzenesulfonic acid (Major) | Not specified | General Knowledge |

| This compound | Conc. H₂SO₄ | 5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid (Predicted, thermodynamic) 4-Chloro-2-hydroxy-3-methylbenzenesulfonic acid (Predicted, kinetic) | Not Reported | - |

4.3.3 Representative Experimental Protocol: [11]

-

Setup: Place this compound (10 mmol, 1.43 g) in a round-bottom flask.

-

Reagent Addition: Carefully add concentrated sulfuric acid (98%, ~5 mL) to the phenol.

-

Reaction (Kinetic Control): For the ortho-product, stir the mixture at a low temperature (e.g., 25 °C) for several hours until TLC analysis indicates consumption of the starting material.

-

Reaction (Thermodynamic Control): For the para-product, heat the mixture (e.g., to 100 °C) for 1-2 hours.

-

Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The sulfonic acid product, being highly polar, will remain in the aqueous layer or may precipitate if its salt is insoluble.

-

Isolation: The product can often be isolated by salting out (adding NaCl) to precipitate the sodium sulfonate salt, which is then collected by filtration.

Friedel-Crafts Acylation

4.4.1 Theoretical Outcome and Regioselectivity: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the ring, typically using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). The reaction is expected to occur at the C4 and C6 positions. However, the phenolic -OH group can coordinate with the Lewis acid, deactivating the ring. Often, more than a stoichiometric amount of catalyst is required.[12] The primary products would be (5-Chloro-2-hydroxy-4-methyl)phenyl ketone and (4-Chloro-2-hydroxy-3-methyl)phenyl ketone .

4.4.2 Quantitative Data Analysis:

| Starting Material | Reagent/Catalyst | Product(s) | Yield | Reference |

| Toluene | Acetyl Chloride / AlCl₃ | p-methylacetophenone | Good (e.g., 85%) | [13] |

| This compound | Acyl Chloride / AlCl₃ | (5-Chloro-2-hydroxy-4-methyl)phenyl ketone (Predicted Major) (4-Chloro-2-hydroxy-3-methyl)phenyl ketone (Predicted Minor) | Not Reported | - |

4.4.3 Representative Experimental Protocol: [14]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry, non-polar solvent like dichloromethane or 1,2-dichloroethane.

-

Acyl Chloride Addition: Cool the suspension in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise.

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise, keeping the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

-

Work-up: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, dilute NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent. Purify the resulting ketone by column chromatography or recrystallization.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing an electrophilic aromatic substitution reaction in a research setting.

Caption: General experimental workflow for an EAS reaction.

Conclusion

The is dominated by the strongly activating hydroxyl group, directing incoming electrophiles primarily to the C4 (para) and C6 (ortho) positions. The methyl and chloro substituents provide secondary electronic and steric influences. While specific experimental data for this compound is scarce, a robust predictive framework based on established chemical principles allows for the rational design of synthetic routes. The provided representative protocols, adapted from closely related structures, serve as a valuable starting point for researchers aiming to functionalize this versatile chemical intermediate. Further experimental investigation is warranted to quantify the precise isomer ratios and optimize reaction conditions for specific transformations.

References

- 1. This compound | C7H7ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-氯-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. prepchem.com [prepchem.com]

- 8. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. US6936732B2 - Sulphonation of phenols - Google Patents [patents.google.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 14. researchgate.net [researchgate.net]

Navigating the Environmental Maze: An In-depth Technical Guide to the Fate and Degradation of Chlorophenols

For Researchers, Scientists, and Drug Development Professionals

Chlorophenols, a class of aromatic organic compounds, have been extensively used in various industrial and agricultural applications, leading to their widespread presence in the environment. Their persistence, toxicity, and potential for bioaccumulation pose significant environmental and health risks. This technical guide provides a comprehensive overview of the environmental fate and degradation of chlorophenols, offering detailed insights into their transformation pathways, the factors influencing their persistence, and the experimental methodologies used to study their degradation.

Physicochemical Properties and Environmental Significance

Chlorophenols are characterized by a benzene (B151609) ring to which at least one hydroxyl group and one or more chlorine atoms are attached. Their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), are highly dependent on the number and position of the chlorine atoms. Generally, as the degree of chlorination increases, water solubility decreases while the Kow and resistance to degradation increase.[1][2] These properties govern their distribution and persistence in various environmental compartments, including soil, water, and air.[1][3] The environmental fate of chlorophenols is also significantly influenced by pH, as they can exist in either their undissociated phenolic form or as phenolate (B1203915) anions.[1][4]

Environmental Fate of Chlorophenols

Once released into the environment, chlorophenols are subject to a variety of physical, chemical, and biological processes that determine their ultimate fate.[1]

-

Sorption: Chlorophenols can adsorb to soil organic matter and sediments, which can reduce their bioavailability for microbial degradation and their mobility in the environment.[1][3]

-

Volatilization: Lower chlorinated phenols are more volatile and can partition into the atmosphere from contaminated water or soil.[1][3]

-

Leaching: The mobility of chlorophenols in soil and their potential to leach into groundwater is influenced by their water solubility and the soil's properties.[1]

-

Degradation: This is the primary mechanism for the removal of chlorophenols from the environment and can occur through abiotic and biotic pathways.

Abiotic Degradation of Chlorophenols

Abiotic degradation processes, primarily driven by light energy, can contribute to the transformation of chlorophenols in the environment.

Photodegradation: This process involves the breakdown of chlorophenols by sunlight, particularly in the UV spectrum. Direct photolysis can occur, but the rates are often slow.[5] Advanced Oxidation Processes (AOPs) significantly enhance photodegradation by generating highly reactive hydroxyl radicals (•OH). Common AOPs for chlorophenol degradation include:

-

UV/H₂O₂: The combination of UV light and hydrogen peroxide generates hydroxyl radicals, leading to faster degradation rates.[5][6]

-

Photo-Fenton (UV/H₂O₂/Fe²⁺): This process is even more effective due to the catalytic action of ferrous ions in generating hydroxyl radicals from hydrogen peroxide.[5][6]

The photodegradation of chlorophenols typically involves hydroxylation of the aromatic ring and cleavage of the carbon-chlorine bond, leading to the formation of various intermediates, including other chlorophenols, catechols, hydroquinones, and eventually, aliphatic acids before complete mineralization to CO₂, H₂O, and chloride ions.[7][8]

Quantitative Data on Photodegradation of Chlorophenols

| Chlorophenol | Process | Initial Concentration (mg/L) | Half-life (h) | Removal Efficiency (%) | Mineralization (%) | Reference |

| 4-Chlorophenol (B41353) (4-CP) | UV | 100 | - | ~89% after 300 min | 0 | [6] |

| 4-Chlorophenol (4-CP) | UV/H₂O₂ | 100 | - | >99% after 60 min | ~75% after 300 min | [6] |

| 4-Chlorophenol (4-CP) | Photo-Fenton | 100 | - | 100% in 2.5 min | ~96% after 45 min | [6] |

| 4-Chlorophenol (4-CP) | UV/TiO₂/H₂O₂ | 50 | 8.7 | - | - | [9] |

| 2,4-Dichlorophenol (DCP) | UV/TiO₂/H₂O₂ | 50 | 7.1 | - | - | [9] |

| 2,4,6-Trichlorophenol (TCP) | UV/TiO₂/H₂O₂ | 50 | 4.5 | - | - | [9] |

| Pentachlorophenol (B1679276) (PCP) | UV/TiO₂/H₂O₂ | 50 | 3.3 | - | - | [9] |

| Pentachlorophenol (PCP) | Sonication (500 kHz) | 60 µM | - | - | - | [5] |

| Pentachlorophenol (PCP) | Ozonation | 60 µM | - | - | - | [5] |

Biotic Degradation of Chlorophenols

Microbial degradation is the most significant process for the complete removal of chlorophenols from the environment. A wide variety of bacteria and fungi have been identified that can utilize chlorophenols as a source of carbon and energy.[10][11] The degradation can occur under both aerobic and anaerobic conditions.

Aerobic Degradation

In the presence of oxygen, microorganisms employ oxygenase enzymes to initiate the breakdown of the aromatic ring. The degradation pathways for less chlorinated phenols often involve the following steps:[10][12]

-

Hydroxylation: A monooxygenase enzyme adds a hydroxyl group to the aromatic ring, typically forming a chlorocatechol.[10][12]

-

Ring Cleavage: A dioxygenase enzyme then cleaves the aromatic ring of the chlorocatechol. This can occur via two main pathways:

-

Further Degradation: The resulting aliphatic intermediates are further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.[10]

For more highly chlorinated phenols like pentachlorophenol (PCP), the initial step is often a reductive dehalogenation or a hydrolytic removal of a chlorine atom before ring cleavage.[13]

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. researchgate.net [researchgate.net]

- 3. psecommunity.org [psecommunity.org]

- 4. Frontiers | Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Isolation and characterization of a pentachlorophenol-degrading bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequential photochemical-biological degradation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. ijrbat.in [ijrbat.in]

Methodological & Application

Application Notes and Protocols: 5-Chloro-2-methylphenol as a Pharmaceutical and Agrochemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylphenol, a halogenated phenolic compound, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive hydroxyl group and a substituted aromatic ring, allows for a range of chemical modifications, making it a valuable building block in both the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key agrochemical, with broader implications for its use in generating other bioactive compounds.

Application: Synthesis of (5-Chloro-2-methylphenoxy)acetic acid

A primary application of this compound is in the synthesis of phenoxyacetic acid derivatives. One such derivative is (5-Chloro-2-methylphenoxy)acetic acid, a compound analogous to the widely used herbicide MCPA ((4-Chloro-2-methylphenoxy)acetic acid).[1][2] Phenoxyacetic acid herbicides belong to the group of synthetic auxins, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA) at high concentrations, leading to uncontrolled growth and eventual death of susceptible plants.[3][4]

The synthesis involves the O-alkylation of the phenolic hydroxyl group with a two-carbon acidic side chain, a common strategy for producing this class of compounds.[5][6]

Experimental Protocol: Synthesis of (5-Chloro-2-methylphenoxy)acetic acid

This protocol is based on the well-established Williamson ether synthesis for the preparation of phenoxyacetic acids from phenols.[5][6]

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Chloroacetic acid (ClCH₂COOH) or Sodium chloroacetate (B1199739) (ClCH₂COONa)

-

Water (distilled or deionized)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Formation of the Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture until the phenol (B47542) is completely dissolved, forming the sodium 5-chloro-2-methylphenoxide salt.

-

-

Alkylation Reaction:

-

In a separate beaker, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1.1 eq) with an equimolar amount of sodium hydroxide in water.

-

Heat the phenoxide solution to reflux.

-

Slowly add the sodium chloroacetate solution to the refluxing phenoxide solution via a dropping funnel.

-

Continue to reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude (5-Chloro-2-methylphenoxy)acetic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as a water-ethanol mixture.

-

Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of (5-Chloro-2-methylphenoxy)acetic acid.

| Parameter | Value/Range | Citation |

| Molar Ratios | ||

| This compound | 1.0 eq | [6] |

| Sodium Hydroxide | 2.0 - 2.2 eq | [5] |

| Chloroacetic Acid | 1.1 - 1.2 eq | [5] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 100 °C) | [7] |

| Reaction Time | 2 - 4 hours | [7] |

| Yield | ||

| Expected Yield | 90 - 98% (based on similar reactions) | [7] |

Mechanism of Action: Auxin-like Herbicides

(5-Chloro-2-methylphenoxy)acetic acid, as a synthetic auxin, exerts its herbicidal effects by disrupting the normal hormonal balance in susceptible plants.[3] The primary mode of action involves the perception of the synthetic auxin by specific receptor proteins, leading to a cascade of downstream events that ultimately result in phytotoxicity.[4]

Signaling Pathway of Auxin-like Herbicides

The key components of the signaling pathway include the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins, which act as auxin receptors.[4]

Caption: Signaling pathway of auxin-like herbicides leading to phytotoxicity.

Pathway Description:

-

Perception: Synthetic auxins like (5-Chloro-2-methylphenoxy)acetic acid enter the plant cell and bind to the TIR1/AFB receptor proteins in the nucleus.[4]

-

Complex Formation and Repressor Degradation: This binding promotes the interaction of TIR1/AFB with the SCF E3 ubiquitin ligase complex, which then targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[8]

-

Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to the promoters of auxin-responsive genes and activate their transcription.[8]

-

Downstream Effects: The overexpression of these genes leads to a cascade of physiological responses, including the increased biosynthesis of other plant hormones like ethylene and abscisic acid (ABA). This hormonal imbalance results in the accumulation of reactive oxygen species (ROS), leading to oxidative stress, uncontrolled cell division, tissue damage, and ultimately, plant death.[4][9]

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of (5-Chloro-2-methylphenoxy)acetic acid from this compound.

Caption: General workflow for the synthesis of (5-Chloro-2-methylphenoxy)acetic acid.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically active compounds. The protocol provided for the synthesis of (5-Chloro-2-methylphenoxy)acetic acid demonstrates a straightforward and efficient method for its utilization in the agrochemical field. The understanding of the mechanism of action of the resulting products, such as the auxin-like herbicides, is crucial for the development of new and effective compounds. The principles and methodologies described herein can be adapted for the synthesis of other derivatives of this compound for potential applications in drug discovery and development.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 2-Methylphenoxyacetic Acid Synthesis Lab Report - 549 Words | Bartleby [bartleby.com]

- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

Application Note: Synthesis of Dichlorotoluquinones from 5-Chloro-2-methylphenol

Introduction

Dichlorotoluquinones are a class of chemical compounds with potential applications in the development of novel therapeutic agents and as intermediates in organic synthesis. This document outlines a detailed protocol for the synthesis of dichlorotoluquinones starting from 5-Chloro-2-methylphenol. The described methodology is based on a two-step process involving an initial oxidation of the phenolic starting material to a monochlorotoluquinone intermediate, followed by a subsequent chlorination to yield the desired dichlorinated product. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Experimental Protocols

1. Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

Table 1: Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Supplier | CAS Number | Notes |

| This compound | C₇H₇ClO | 142.58 | Sigma-Aldrich | 5306-98-9 | Starting material[1][2][3] |

| Salcomine (Co(salen)) | C₁₆H₁₄CoN₂O₂ | 325.23 | Strem Chemicals | 14167-18-1 | Catalyst for oxidation |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | 68-12-2 | Solvent |

| Oxygen | O₂ | 32.00 | Airgas | 7782-44-7 | Oxidant |

| Sulfuryl chloride | SO₂Cl₂ | 134.97 | Acros Organics | 7791-25-5 | Chlorinating agent |

| Acetic acid | CH₃COOH | 60.05 | VWR | 64-19-7 | Solvent |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | EMD Millipore | 75-09-2 | Extraction solvent |

| Sodium bicarbonate | NaHCO₃ | 84.01 | J.T. Baker | 144-55-8 | For neutralization |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Macron | 7757-82-6 | Drying agent |

| Silica (B1680970) gel | SiO₂ | 60.08 | Sorbent Technologies | 7631-86-9 | For column chromatography |

| Hexane | C₆H₁₄ | 86.18 | Pharmco-Aaper | 110-54-3 | Eluent for chromatography |

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | Avantor | 141-78-6 | Eluent for chromatography |

2. Step 1: Oxidation of this compound to 5-Chloro-2-methyl-1,4-benzoquinone

This initial step involves the catalytic oxidation of the starting phenol (B47542) to its corresponding benzoquinone.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 10.0 g (70.1 mmol) of this compound in 100 mL of dimethylformamide (DMF).

-

Add 1.14 g (3.5 mmol, 5 mol%) of Salcomine (Co(salen)) to the solution.

-

Heat the reaction mixture to 50°C with stirring.

-

Bubble a steady stream of oxygen gas through the solution via the gas inlet.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-methyl-1,4-benzoquinone.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (starting with 9:1) to yield the pure product.

Table 2: Quantitative Data for Step 1

| Parameter | Value |

| Mass of this compound | 10.0 g |

| Moles of this compound | 70.1 mmol |

| Mass of Salcomine | 1.14 g |

| Moles of Salcomine | 3.5 mmol |

| Reaction Temperature | 50°C |

| Reaction Time | 4-6 h |

| Theoretical Yield of Quinone | 10.98 g |

| Actual Yield of Quinone | 8.78 g |

| Percent Yield | 80% |

3. Step 2: Chlorination of 5-Chloro-2-methyl-1,4-benzoquinone

The monochlorinated quinone is further chlorinated to produce the target dichlorotoluquinone.

Procedure:

-

In a 100 mL round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve the 8.78 g (56.1 mmol) of 5-Chloro-2-methyl-1,4-benzoquinone obtained from Step 1 in 50 mL of glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 7.57 g (56.1 mmol) of sulfuryl chloride in 10 mL of acetic acid dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction by TLC (4:1 hexane/ethyl acetate).

-

Once the reaction is complete, carefully pour the mixture into 300 mL of ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol (B145695) to obtain the purified dichlorotoluquinone.

Table 3: Quantitative Data for Step 2

| Parameter | Value |